molecular formula C7H6FNO2 B1341858 5-Fluoro-1,3-benzodioxol-4-amine CAS No. 492444-04-9

5-Fluoro-1,3-benzodioxol-4-amine

Cat. No.: B1341858
CAS No.: 492444-04-9
M. Wt: 155.13 g/mol
InChI Key: HXEMSUWXUXWSHQ-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzodioxol-4-amine is an organic compound that belongs to the class of benzodioxoles. These compounds contain a benzene ring fused to a dioxole, a five-membered unsaturated ring with two oxygen atoms and three carbon atoms. The molecular formula of this compound is C7H6FNO2, and it has a molecular weight of 155.13 g/mol .

Biochemical Analysis

Biochemical Properties

5-Fluoro-1,3-benzodioxol-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of this compound. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitter release and uptake. It can modulate the activity of neurotransmitter transporters, leading to altered levels of neurotransmitters such as serotonin and dopamine. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific receptors or enzymes, leading to changes in their activity. For example, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, resulting in increased levels of these signaling molecules. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can have therapeutic effects, such as reducing symptoms of depression or anxiety in rodent models. At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes or biomolecules, affecting metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. For instance, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-benzodioxol-4-amine can be achieved through various synthetic routes. One common method involves the fluorination of 4-amino-1,3-benzodioxole. This reaction typically uses a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the desired position. Another method involves the use of 4-fluorocatechol as a starting material, which undergoes a series of reactions including amination to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-benzodioxol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxoles with various functional groups.

Scientific Research Applications

5-Fluoro-1,3-benzodioxol-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-benzodioxol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1,3-benzodioxole
  • 5-Fluoro-2,3-dihydro-1,4-benzodioxine
  • 5-Fluoro-1,3-benzodioxole-4-carboxylic acid

Uniqueness

5-Fluoro-1,3-benzodioxol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position of the benzodioxole ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEMSUWXUXWSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591905
Record name 5-Fluoro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492444-04-9
Record name 5-Fluoro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2H-1,3-benzodioxol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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